Strongylocin 2

Antimicrobial Resistance Gram-positive Bacteria Peptide Therapeutics

Strongylocin 2 is a structurally unique, cysteine-rich antimicrobial peptide (AMP) originally isolated from the green sea urchin (Strongylocentrotus droebachiensis). Sourcing this peptide can be challenging due to its complex folding and unique post-translational modification. - Defines a novel AMP fold with a cysteine spacing pattern unlike defensins or any known AMP family, making it an essential tool for structural biologists. - Uniquely offers a natural brominated (6-Br-Trp) scaffold alongside a non-brominated recombinant counterpart for direct SAR comparison. - Demonstrates a non-lytic, intracellular killing mechanism, serving as a validated tool compound for resistance circumvention studies. - Guarantees zero hemolysis at 17.5 mM (>8.75-fold higher than melittin B EC₅₀), enabling low-toxicity early-stage screening cascades. Supplied with full analytical documentation (HPLC, MS) to ensure batch-to-batch consistency.

Molecular Formula
Molecular Weight
Cat. No. B1575845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStrongylocin 2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strongylocin 2: Cysteine-Rich Marine AMP Overview


Strongylocin 2 is a 51-amino acid, cationic antimicrobial peptide (AMP) first isolated from coelomocytes of the green sea urchin, *Strongylocentrotus droebachiensis* . It belongs to the strongylocin family of defensin-like, cysteine-rich peptides characterized by a unique cysteine arrangement pattern distinct from other known AMPs . A defining structural feature is the presence of a post-translationally brominated tryptophan (6-Br-Trp) at its N-terminus, which contributes to its molecular mass of approximately 5.8 kDa . Homologous sequences have been identified in the purple sea urchin, *S. purpuratus*, and the edible sea urchin, *Echinus esculentus* (EeStrongylocin 2), expanding its relevance across echinoderm species .

ScaffoldStructurally unique cysteine-rich AMP with novel spacing pattern
ModificationNative N‑terminal 6‑bromotryptophan post‑translational modification
MechanismReported non‑lytic intracellular killing mechanism

Strongylocin 2: Irreplaceable by Sea Urchin AMPs


Generic substitution between strongylocin family members is scientifically invalid due to quantifiable differences in antimicrobial specificity, potency, and mechanism of action. While strongylocin 1 and strongylocin 2 share a similar cysteine framework and overall charge, strongylocin 2 exhibits a significantly lower MIC against *Corynebacterium glutamicum* (3.8 µM vs. 7.5 µM for SpStrongylocin 1), demonstrating a 2-fold potency advantage that cannot be assumed for other targets . Furthermore, strongylocin 2 possesses a unique N-terminal 6-bromotryptophan residue absent in most analogs, which has been shown to influence structural stability and target interaction . The recombinant SpStrongylocin 2 also operates via a distinct intracellular killing mechanism without membrane permeabilization, contrasting with canonical membrane-lytic AMPs like cecropin P1, which would compromise the integrity of studies requiring non-lytic activity .

Cysteine scaffold topology
Defensins share a conserved cysteine framework absent in Strongylocin 2, predicting distinct disulfide connectivity and making structural mimicry unreliable.
6‑Br‑Trp modification
Most AMPs lack 6‑bromotryptophan; substituting with a non‑brominated analog removes this halogenation‑specific chemical feature and may shift SAR interpretation.
Membrane disruption mechanism
Unlike membrane‑active AMPs (e.g., melittin), Strongylocin 2 targets intracellular processes; mechanistic conclusions would differ if a lytic AMP were used as a substitute.

Strongylocin 2: Quantitative Differentiation Evidence


Unique Cysteine Scaffold vs. Defensins

In a direct head-to-head recombinant expression study, SpStrongylocin 2 demonstrated a Minimum Inhibitory Concentration (MIC) of 3.8 µM against the Gram-positive bacterium *Corynebacterium glutamicum* (ATCC 13032), compared to an MIC of 7.5 µM for SpStrongylocin 1 under identical assay conditions . This represents a 2.0-fold potency advantage for SpStrongylocin 2.

Cysteine scaffold identity
Class-level
Null sequence homology to defensin family; novel cysteine‑spacing arrangement predicted
Structurally distinct AMP fold; defensins are not structural surrogates
Homology search & genomic DNA analysis; disulfide topology awaits experimental confirmation
Antimicrobial Resistance Gram-positive Bacteria Peptide Therapeutics

6‑Bromotryptophan vs. Non‑Brominated AMPs

Recombinant SpStrongylocin 2 did not cause membrane permeabilization in *E. coli* as measured by a luciferase-based membrane integrity assay, contrasting with the positive control cecropin P1 which induced rapid membrane disruption . This indicates an intracellular killing mechanism, a feature that differentiates SpStrongylocin 2 from membrane-lytic AMPs.

6‑Br‑Trp PTM
Head-to-head
Mass shift Δ 78.8 Da (bromination) vs. unmodified Trp (0 Da)
Halogenation‑specific chemical signature; non‑brominated analogs lack this modification
ESI‑MS of native peptide; bromination not replicable by standard recombinant expression
Mechanism of Action Intracellular Targeting Membrane Integrity

Non‑Lytic Intracellular Killing vs. Membrane‑Active AMPs

Native strongylocin 2 showed no hemolytic activity at 17.5 µM, a concentration 3.5 to 13.5 times above its MIC range (1.3–5.0 µM), indicating a high therapeutic index for bacterial selectivity . In the same study, the control peptide Melittin B caused 50% hemolysis at just 2 µM, and Cecropin B at 40 µM, demonstrating that strongylocin 2's safety margin surpasses that of these well-characterized AMPs.

Membrane permeabilization
Head-to-head
SpStrongylocin 2: no luminescence increase; Melittin: robust signal in luciferase assay
Non‑lytic, intracellular targeting mechanism distinct from membrane‑disrupting AMPs
E. coli luciferase reporter; matched bactericidal concentrations
Therapeutic Index Hemolysis Eukaryotic Toxicity

Hemolytic Safety Profile vs. Melittin

Mass spectrometry analysis of native strongylocin 2 revealed a molecular mass 78.8 Da greater than predicted from its cDNA sequence, consistent with a single bromination event (+78.9 Da) at the N-terminal tryptophan residue (Trp-1) . This 6-Br-Trp modification is absent in strongylocin 1 and is a rare feature shared only with EeStrongylocin 2 and centrocins from echinoderms . NMR analysis confirmed the bromination at the 6-position of the indole ring, a modification known to enhance peptide stability and target binding.

Hemolysis endpoint
Head-to-head
No hemolysis at 17.5 mM; >8.75‑fold above melittin B EC₅₀ (2 mM)
Lower hemolytic activity in RBC assay; supports eukaryotic selectivity profiling
Human red blood cell assay; direct comparison with melittin and cecropin B
Post-Translational Modification Structure-Activity Relationship Halogenated Peptides

Strongylocin 2: Validated Application Scenarios


Novel Cysteine-Rich AMP Structural Biology

With a demonstrated MIC of 3.8 µM against *C. glutamicum*, recombinant SpStrongylocin 2 is the preferred candidate over SpStrongylocin 1 (MIC 7.5 µM) for lead optimization programs targeting Gram-positive pathogens . Its 2-fold potency advantage reduces the required therapeutic dose and provides a wider safety margin for further in vivo efficacy and toxicity testing.

Halogenation-Dependent Antimicrobial SAR

The confirmed absence of membrane permeabilization by SpStrongylocin 2 makes it an ideal molecular probe for investigating intracellular antimicrobial mechanisms . This is in stark contrast to membrane-disrupting controls like cecropin P1, enabling researchers to decouple intracellular targeting from membrane damage in mechanistic assays and to screen for bacterial targets without confounding lytic artifacts.

Intracellular Antimicrobial Mechanism Dissection

Native strongylocin 2's complete lack of hemolytic activity at 17.5 µM—a concentration far exceeding its MIC range—positions it as a low-toxicity benchmark in hemocompatibility panels . Procurement for safety pharmacology studies is justified by its 8.75-fold margin of safety over Melittin's EC50 of 2 µM, enabling direct comparative toxicology in early-stage injectable drug formulation screening.

Low-Hemolytic-Risk In Vivo Lead Development

The presence of a naturally occurring 6-Br-Trp post-translational modification distinguishes strongylocin 2 from the non-brominated strongylocin 1 . This makes it a critical reference standard for SAR studies evaluating the impact of tryptophan halogenation on peptide stability, bacterial membrane penetration, and target engagement. Research groups synthesizing halogenated peptide libraries require strongylocin 2 as a positive control for activity and structural benchmarking.

Application
Selection Property
Validation Focus
Novel cysteine-rich AMP structural biology
Structurally unique disulfide scaffold
NMR/X‑ray fold determination
Halogenation‑dependent SAR studies
6‑Br‑Trp native modification
Brominated vs non‑brominated comparison
Intracellular killing mechanism research
Non‑lytic, intracellular targeting
Luciferase membrane integrity assay
Eukaryotic selectivity profiling
Higher hemolysis threshold vs melittin‑class peptides
In vitro RBC hemolysis assay
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